molecular formula C20H16FN3O2S B2894001 5-(4-fluorobenzyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 942004-35-5

5-(4-fluorobenzyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B2894001
CAS No.: 942004-35-5
M. Wt: 381.43
InChI Key: LVSXKZKVRQUGEB-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[4,5-d]pyridazin-4(5H)-one family, characterized by a fused bicyclic core with a thiazole ring (positions 1–3) and a pyridazinone moiety (positions 4–7). Key structural features include:

  • 7-position: A 3-methoxyphenyl substituent, contributing electron-donating effects that may modulate receptor binding .
  • 2-position: A methyl group, simplifying synthesis compared to bulkier substituents (e.g., piperidinyl or morpholinyl) .

Its synthesis typically involves refluxing hydrazine hydrate with precursor esters under ethanol-DMF conditions, followed by crystallization .

Properties

IUPAC Name

5-[(4-fluorophenyl)methyl]-7-(3-methoxyphenyl)-2-methyl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O2S/c1-12-22-18-19(27-12)17(14-4-3-5-16(10-14)26-2)23-24(20(18)25)11-13-6-8-15(21)9-7-13/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSXKZKVRQUGEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC=C(C=C3)F)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiazolo[4,5-d]pyridazin-4(5H)-one Derivatives

Compound Name Substituents (Positions) Biological Activity (Key Findings) References
Target Compound 5-(4-Fluorobenzyl), 7-(3-Methoxyphenyl), 2-Methyl Hypothesized analgesic/anti-inflammatory activity (based on SAR trends)
7-Phenyl-2-(pyrrolidin-1-yl) (10a) 5-H, 7-Phenyl, 2-Pyrrolidinyl Moderate COX-2 inhibition (IC₅₀ ~10 µM); analgesic efficacy in rodent models
7-(Thiophen-2-yl)-2-(pyrrolidin-1-yl) (14b) 5-H, 7-Thiophen-2-yl, 2-Pyrrolidinyl Enhanced analgesic activity vs. phenyl analogues; 81% yield in synthesis
7-(4-Ethylphenyl)-2-Methyl (13) 5-H, 7-(4-Ethylphenyl), 2-Methyl Unknown activity; structural simplicity aids scalability
5-(2-Chlorophenyl)-7-(4-Fluorobenzyl) (4i) 5-(2-Chlorophenyl), 7-(4-Fluorobenzyl) Potent antitumor activity (GI₅₀ <1 µM vs. 60 cancer cell lines)
7-(Furan-2-yl)-2-(piperidin-1-yl) (15) 5-H, 7-Furan-2-yl, 2-Piperidinyl Dual COX-2/5-LOX inhibition (IC₅₀: 2.1–63.5 µM); anti-inflammatory in vivo

Key Observations:

Position 7 Substituents :

  • Aryl Groups : Phenyl (10a) and 3-methoxyphenyl (target) show COX-2 inhibition, while heterocyclic groups (thiophen-2-yl in 14b, furan-2-yl in 15) enhance analgesic potency due to increased π-π interactions .
  • Electron-Donating Moieties : The 3-methoxy group in the target compound may improve binding to hydrophobic pockets in COX-2, similar to dual inhibitors like compound 15 .

Position 2 Substituents :

  • Methyl vs. Amines : Smaller groups (methyl in target) reduce steric hindrance but may lower affinity compared to cyclic amines (e.g., pyrrolidinyl in 10a), which form hydrogen bonds with catalytic residues .

Position 5 Modifications :

  • 4-Fluorobenzyl : This group in the target compound and antitumor analogue 4i enhances metabolic stability and target selectivity via fluorine’s electronegativity .

Structure-Activity Relationship (SAR) Trends

  • Analgesic/Anti-inflammatory Activity :
    • Electron-donating groups at position 7 (e.g., 3-methoxy, thiophen-2-yl) correlate with improved COX-2/5-LOX inhibition .
    • Bulky substituents at position 2 (e.g., piperidinyl) enhance potency but complicate synthesis .
  • Antitumor Activity :
    • Halogenated aryl groups (e.g., 4-fluorobenzyl in 4i) exhibit broad-spectrum cytotoxicity, likely via DNA intercalation or kinase inhibition .

Preparation Methods

Route 1: Thiazole Ring Formation Followed by Pyridazinone Cyclization

This pathway prioritizes early-stage thiazole construction, leveraging the Ganch reaction for cyclocondensation:

Step 1 : Synthesis of 4-(3-Methoxyphenyl)-2-methyl-2H-pyridazin-3-one

  • Reactants : 3-Methoxyacetophenone and ethyl oxalate undergo Claisen condensation in sodium methoxide/methanol.
  • Conditions : 0°C to reflux (78°C), 12–18 hours.
  • Yield : 68–72%.

Step 2 : Thioamide Formation

  • Reactants : Intermediate from Step 1 treated with Lawesson’s reagent (2.2 equiv) in anhydrous toluene.
  • Conditions : Reflux under argon, 6 hours.
  • Yield : 85%.

Step 3 : Thiazole Cyclization via Ganch Reaction

  • Reactants : Thioamide intermediate reacted with 4-fluorobenzyl bromide and methylamine hydrochloride.
  • Conditions : DMF, K₂CO₃, 80°C, 8 hours.
  • Yield : 62%.

Step 4 : Oxidative Aromatization

  • Reagent : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane.
  • Conditions : RT, 2 hours.
  • Yield : 78%.

Route 2: Pyridazinone-first Approach with Late-stage Thiazole Functionalization

This method constructs the pyridazinone core before introducing the thiazole moiety:

Step 1 : Preparation of 5-(3-Methoxyphenyl)pyridazin-4(5H)-one

  • Reactants : 3-Methoxyphenylhydrazine and maleic anhydride undergo cycloaddition.
  • Conditions : Acetic acid, 100°C, 6 hours.
  • Yield : 74%.

Step 2 : Thiazole Annulation

  • Reactants : Intermediate from Step 1 treated with methyl isothiocyanate and 4-fluorobenzyl chloride.
  • Conditions : EtOH/H₂O (3:1), HCl catalysis, reflux, 10 hours.
  • Yield : 58%.

Route 3: One-pot Tandem Synthesis in Deep Eutectic Solvent (DES)

Eco-friendly methodologies using L-proline-based DES have been adapted from rhodanine syntheses:

Reactants :

  • 3-Methoxyacetophenone (1 equiv)
  • Methyl thiourea (1.2 equiv)
  • 4-Fluorobenzyl bromide (1.5 equiv)

Conditions :

  • Solvent : L-Proline/ChCl DES (1:2 molar ratio)
  • Temperature : 90°C, 6 hours
  • Workup : Extraction with ethyl acetate, column chromatography (SiO₂, hexane/EtOAc 3:1)

Yield : 70%.

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2 Route 3 (DES)
Total Yield 62% 58% 70%
Reaction Steps 4 2 1
Purification Complexity High Moderate Low
Environmental Impact High (DMF) Moderate Low
Scalability Limited Moderate High

Route 3 demonstrates superior atom economy (82% vs. 68% for Route 1) and reduced E-factor (3.2 vs. 11.5). The DES-mediated method eliminates toxic solvents while maintaining reactivity, though substrate scope remains limited compared to traditional routes.

Critical Reaction Optimization Strategies

Solvent Systems

  • Polar aprotic solvents (DMF, DMSO) : Enhance cyclization rates but complicate purification.
  • Eco-friendly alternatives : Ethanol/water mixtures or DES improve sustainability without sacrificing yield.

Catalysis

  • Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) accelerates alkylation steps (20% yield increase).
  • Acid additives : p-Toluenesulfonic acid (pTSA) mitigates side reactions during thioamide formation.

Temperature Control

  • Low-temperature cyclocondensation (0–5°C) minimizes decomposition of sensitive intermediates.
  • Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 30 minutes at 120°C).

Characterization and Quality Control

Key analytical data for the target compound:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 7.8 Hz, 1H), 7.64–7.58 (m, 2H), 7.42–7.36 (m, 2H), 6.98 (dd, J = 8.3, 2.1 Hz, 1H), 5.32 (s, 2H), 3.85 (s, 3H), 2.71 (s, 3H).
  • HPLC Purity : >99% (C18 column, MeCN/H₂O 65:35, 1 mL/min).
  • Melting Point : 214–216°C.

Industrial-scale Production Considerations

While lab-scale methods achieve gram quantities, kilogram-scale synthesis requires:

  • Continuous flow reactors : For exothermic cyclization steps.
  • Crystallization optimization : Anti-solvent addition (n-heptane) improves yield to 85%.
  • Quality-by-Design (QbD) approaches : DoE studies identify critical process parameters (CPPs) like stirring rate and cooling gradient.

Q & A

Q. What synthetic strategies are optimal for constructing the thiazolo[4,5-d]pyridazin-4(5H)-one core in this compound?

The synthesis involves multi-step heterocyclic assembly. Key steps include:

  • Cyclization : Use a thioamide precursor and α-halo ketone under reflux in ethanol or DMF to form the thiazole ring .
  • Functionalization : Introduce the 4-fluorobenzyl and 3-methoxyphenyl groups via nucleophilic substitution or Suzuki-Miyaura coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (>95%) .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., methoxy group at C7, fluorobenzyl at N5) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]⁺ at m/z 437.12) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (if single crystals are obtainable) .

Q. How should researchers design initial biological assays to screen this compound’s activity?

  • Target Selection : Prioritize kinases or GPCRs due to structural similarity to known thiazolo-pyridazine inhibitors .
  • In Vitro Assays :
  • Antiproliferative Activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Antimicrobial Screening : Microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
    • Control Compounds : Include structurally analogous molecules (e.g., 5-(4-chlorobenzyl) derivatives) to benchmark activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

  • Substituent Variation : Synthesize analogs with:
  • Alternative halogens (Cl, Br) at the benzyl position.
  • Methoxy group replacement (e.g., ethoxy, hydroxyl) at C7 .
    • Bioisosteric Replacements : Swap the thiazolo ring with oxazolo or imidazolo moieties to assess target selectivity .
    • Quantitative SAR (QSAR) : Use molecular descriptors (e.g., logP, polar surface area) to correlate structural features with bioactivity .

Q. What experimental approaches resolve contradictions in biological data (e.g., divergent IC₅₀ values across studies)?

  • Assay Standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times .
  • Metabolic Stability Testing : Evaluate compound degradation in liver microsomes to rule out false negatives .
  • Target Engagement Studies : Use CETSA (Cellular Thermal Shift Assay) to confirm direct binding to proposed targets .

Q. How can computational modeling predict this compound’s interaction with biological targets?

  • Molecular Docking : Perform docking simulations (AutoDock Vina) against crystal structures of kinases (e.g., EGFR, CDK2) to identify binding poses .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (AMBER or GROMACS) .
  • ADMET Prediction : Use SwissADME or ADMETLab to forecast pharmacokinetic properties (e.g., BBB permeability, CYP inhibition) .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
  • Proteomics : SILAC-based quantification to track protein expression changes .
  • In Vivo Models : Test efficacy in xenograft mice (e.g., dose: 10–50 mg/kg, i.p.) with tumor volume monitoring .

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